({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid
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Overview
Description
({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid: is a complex organic compound with a unique structure that includes a purine ring system substituted with a trifluoromethylbenzyl group and a thioacetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of ({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid typically involves multiple steps, starting from readily available precursors. The key steps include:
Formation of the purine ring system: This can be achieved through cyclization reactions involving appropriate starting materials.
Introduction of the trifluoromethylbenzyl group: This step often involves nucleophilic substitution reactions where a trifluoromethylbenzyl halide reacts with the purine derivative.
Attachment of the thioacetic acid moiety: This can be done through thiolation reactions, where a thiol group is introduced and subsequently converted to the thioacetic acid group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production.
Chemical Reactions Analysis
Types of Reactions
({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid: can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to form sulfoxides or sulfones.
Reduction: Reduction reactions can convert the thioacetic acid moiety to a thiol or a sulfide.
Substitution: The trifluoromethylbenzyl group can participate in electrophilic aromatic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide (H₂O₂) and m-chloroperbenzoic acid (m-CPBA).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.
Substitution: Reagents like bromine (Br₂) or nitric acid (HNO₃) can be used for electrophilic aromatic substitution.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation can yield sulfoxides or sulfones, while reduction can produce thiols or sulfides.
Scientific Research Applications
({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid: has several scientific research applications:
Chemistry: It can be used as a building block for the synthesis of more complex molecules.
Biology: The compound may have potential as a biochemical probe to study enzyme interactions and metabolic pathways.
Medicine: It could be investigated for its potential therapeutic properties, such as anti-inflammatory or anticancer activities.
Industry: The compound might be used in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism of action of ({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid involves its interaction with specific molecular targets. The purine ring system can interact with enzymes or receptors, potentially inhibiting or modulating their activity. The trifluoromethylbenzyl group may enhance the compound’s binding affinity and specificity, while the thioacetic acid moiety could participate in redox reactions or form covalent bonds with target proteins.
Comparison with Similar Compounds
({1,3-dimethyl-2,6-dioxo-7-[3-(trifluoromethyl)benzyl]-2,3,6,7-tetrahydro-1H-purin-8-yl}thio)acetic acid: can be compared with other similar compounds, such as:
Theophylline: A purine derivative used as a bronchodilator.
Caffeine: Another purine derivative with stimulant properties.
Acebrophylline: A compound with similar structural features used in respiratory therapy.
The uniqueness of This compound lies in its combination of a purine ring system with a trifluoromethylbenzyl group and a thioacetic acid moiety, which may confer distinct chemical and biological properties.
Properties
Molecular Formula |
C17H15F3N4O4S |
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Molecular Weight |
428.4 g/mol |
IUPAC Name |
2-[1,3-dimethyl-2,6-dioxo-7-[[3-(trifluoromethyl)phenyl]methyl]purin-8-yl]sulfanylacetic acid |
InChI |
InChI=1S/C17H15F3N4O4S/c1-22-13-12(14(27)23(2)16(22)28)24(15(21-13)29-8-11(25)26)7-9-4-3-5-10(6-9)17(18,19)20/h3-6H,7-8H2,1-2H3,(H,25,26) |
InChI Key |
NBILXXNSGNHLEZ-UHFFFAOYSA-N |
Canonical SMILES |
CN1C2=C(C(=O)N(C1=O)C)N(C(=N2)SCC(=O)O)CC3=CC(=CC=C3)C(F)(F)F |
Origin of Product |
United States |
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